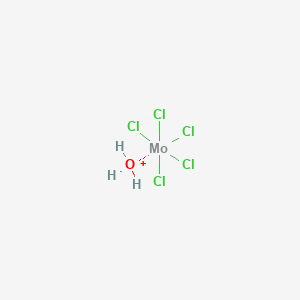

aquapentachloridomolybdate(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

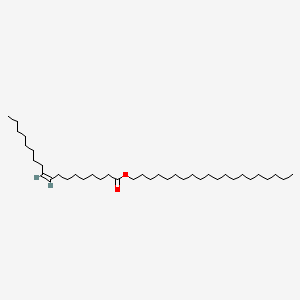

Aquapentachloromolybdate(2-) is a molybdenum coordination entity and a chlorometallate anion.

科学的研究の応用

Immersion and Electrochemical Deposition Applications

One of the notable applications of aquapentachloridomolybdate(III) is in the field of electrochemical deposition. Philipsen and Monnens (2018) studied the stability of aquapentachlororuthenate(III), a compound similar in structure to aquapentachloridomolybdate(III), and its applications in electrochemical deposition processes. They found that when a silicon surface is exposed to an acidic solution containing the compound, metallic nuclei are deposited, and the surface is oxidized due to hole injection. The study provided insights into the self-limiting mechanism of this process, explored through electrochemical methods and characterized using various microscopic and spectroscopic techniques (Philipsen & Monnens, 2018).

Crystal and Molecular Structure Analysis

In another study, the crystal and molecular structure of potassium aquapentachloroiridate(III) was reported, which is structurally comparable to aquapentachloridomolybdate(III). Pazderski et al. (2008) provided detailed insights into the molecular structure, noting that the anions are nearly octahedral. This research also explored the coordination shifts in iridium(III) chloride complexes, offering valuable information about the chemical environment and behavior of similar complex ions (Pazderski et al., 2008).

Hydrothermal Stability of Complex Ions

Mayanovic et al. (2007) conducted synchrotron X-ray spectroscopy experiments to study the behavior of rare-earth element complexes, like gadolinium aqua and chloro complexes, under hydrothermal conditions. Although this study does not directly involve aquapentachloridomolybdate(III), the insights regarding the stability of these complexes at high temperatures and pressures provide a contextual understanding of the behavior of complex ions in extreme environments, which could be relevant for understanding similar compounds (Mayanovic et al., 2007).

Aquaporin Inhibition for Therapeutic Applications

While not directly related to aquapentachloridomolybdate(III), the study by Martins et al. (2012) on the inhibition of aquaglyceroporin-3 by gold(III) complexes provides insights into how certain metallic complexes can interact with protein channels. This research could offer a conceptual framework for understanding how aquapentachloridomolybdate(III) and similar compounds might interact with biological molecules (Martins et al., 2012).

特性

製品名 |

aquapentachloridomolybdate(III) |

|---|---|

分子式 |

Cl5H3MoO+ |

分子量 |

292.2 g/mol |

IUPAC名 |

oxidanium;pentachloromolybdenum |

InChI |

InChI=1S/5ClH.Mo.H2O/h5*1H;;1H2/q;;;;;+5;/p-4 |

InChIキー |

CJMDFOAMLZNNMO-UHFFFAOYSA-J |

正規SMILES |

[OH3+].Cl[Mo](Cl)(Cl)(Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

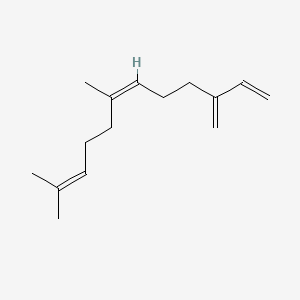

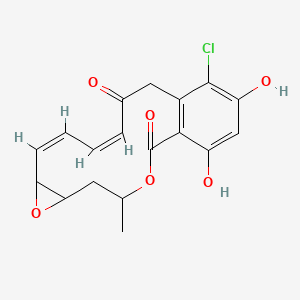

![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)